1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea
Description
1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea is an organic compound that features a urea core substituted with thiophene rings at the 2- and 3-positions. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is commonly found in various natural products and synthetic materials. The presence of thiophene rings in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Properties
IUPAC Name |
1-thiophen-2-yl-3-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c13-10(12-9-2-1-4-15-9)11-6-8-3-5-14-7-8/h1-5,7H,6H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUIGDKODBRNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of thiophene derivatives with isocyanates or carbamoyl chlorides. One common method is the reaction of 2-thiophenylamine with 3-thiophenylmethyl isocyanate under mild conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Structural Characteristics
The compound can be represented structurally as follows:
| Component | Description |
|---|---|
| Urea Moiety | Central functional group facilitating interactions with biological targets. |
| Thiophene Rings | Two sulfur-containing aromatic rings that enhance electronic properties and biological activity. |
Anticancer Activity
Recent studies have demonstrated that compounds containing thiophene and urea functionalities exhibit promising anticancer properties. For instance, derivatives of 1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea have shown efficacy against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth.
Case Study:
In a study involving synthesized thiourea hybrids, it was found that modifications to the thiophene moiety significantly enhanced anticancer activity, suggesting that similar modifications to this compound could yield potent anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of thiophene rings contributes to its interaction with microbial membranes, leading to effective inhibition of growth.
Data Table: Antimicrobial Activity Comparison
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| 1-Diphenylurea | E. coli | 10 |
| Benzo[b]thiophene-diaryl urea derivatives | Staphylococcus aureus | 18 |
This table highlights the superior antimicrobial efficacy of the target compound compared to related structures .
Urease Inhibition
Urease inhibitors are essential in treating conditions like kidney stones and certain infections. The thiourea skeleton is known for its urease-inhibiting capabilities, and derivatives like this compound are being explored for this application.
Research Findings:
Studies indicate that modifications to the thiophene rings can enhance the inhibitory effects on urease activity, making this compound a potential candidate for further development as a therapeutic agent against urease-related diseases .
Conductive Polymers
Due to the electronic properties imparted by the thiophene moieties, this compound can be utilized in the development of conductive polymers. These materials are essential in electronics and photonics.
Application Example:
Incorporating this compound into polymer matrices has shown improvements in conductivity and thermal stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Photovoltaic Devices
Research has indicated that compounds with thiophene structures can enhance the efficiency of photovoltaic devices by improving charge transport properties.
Study Insights:
Experimental results suggest that integrating this compound into photovoltaic systems can lead to better energy conversion efficiencies compared to traditional materials.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene rings can participate in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds with a similar urea core but with sulfur atoms replacing the oxygen atoms.
Thiophene-based ureas: Compounds with different substitution patterns on the thiophene rings.
Uniqueness
1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea is unique due to the specific positioning of the thiophene rings, which can influence its chemical reactivity and biological activity. The combination of thiophene and urea functionalities provides a versatile scaffold for the development of new materials and therapeutic agents.
Biological Activity
1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea is an organic compound characterized by its unique urea core substituted with thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing methods, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.35 g/mol. The structure features two thiophene rings, which are known for their aromatic properties and ability to engage in various chemical interactions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of thiophene derivatives with isocyanates. One common method includes:
- Reactants : 2-thiophenylamine and 3-thiophenylmethyl isocyanate.
- Conditions : The reaction is conducted in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
- Yield : The process can be optimized for yield and purity using techniques such as recrystallization or chromatography.
Biological Activity Overview
Research indicates that compounds containing thiophene moieties exhibit a broad spectrum of biological activities. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have demonstrated that thiourea derivatives possess significant antimicrobial properties. For instance:
- Inhibition Studies : The compound showed inhibitory effects against various bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL depending on the organism tested .
Anticancer Activity
Research on similar thiourea compounds has highlighted their potential in cancer therapy:
- Case Study : A related compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) of approximately 25 μM against several cancer cell lines, including lung and breast cancer .
Comparative Biological Activity Table
The following table summarizes the biological activities of various thiourea derivatives, including this compound:
| Compound Name | Biological Activity | GI50 (μM) | MIC (μg/mL) |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | TBD | 50 - 100 |
| N-Cyclopropyl-N-(thiophen-3-yloxy)propanamide | Anticancer | 21.5 | TBD |
| N-(6-cyano-BT-2-yl)-N′-(p-MeObenzyl)urea | GSK-3 Inhibition | 140 | TBD |
Q & A
Basic: What are the standard synthetic routes for preparing 1-(Thiophen-2-yl)-3-(thiophen-3-ylmethyl)urea?
Methodological Answer:
The synthesis typically involves reacting thiophene-substituted isocyanates with amines. A common approach uses:
- Step 1: Prepare 2-thiophene isocyanate by treating 2-thiophenamine with phosgene or a safer alternative like triphosgene.
- Step 2: React with 3-thiophenemethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Table 1: Example Reaction Conditions from Literature
| Reactants | Solvent | Base | Yield | Source |
|---|---|---|---|---|
| 2-Thiophene isocyanate + 3-Thiophenemethylamine | DCM | Triethylamine | ~50% | |
| Adamantyl isocyanate + Heteroarylamine | THF | DIPEA | 40–63% |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key factors include:
- Solvent Choice: Polar aprotic solvents (e.g., THF) may enhance solubility of intermediates, while DCM minimizes side reactions.
- Catalysis: Use of Lewis acids (e.g., ZnCl₂) to accelerate urea bond formation.
- Temperature Control: Gradual addition of reagents at 0°C reduces exothermic side reactions.
- Steric Effects: Bulky substituents on thiophene rings may require prolonged reaction times (24–48 hrs) .
Data Contradiction Note: reports yields varying from 40% to 63% for structurally similar ureas, highlighting the need for tailored optimization.
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify protons on thiophene rings (δ 6.7–7.5 ppm for aromatic protons) and urea NH groups (δ 8–10 ppm, broad). Methylenic protons (thiophen-3-ylmethyl) appear at δ 3.5–4.5 ppm .
- IR Spectroscopy: Urea carbonyl (C=O) stretches at ~1640–1680 cm⁻¹ and NH stretches at ~3200–3400 cm⁻¹ .
- Mass Spectrometry: ESI-HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Crystallization: Use slow vapor diffusion with solvents like DCM/hexane.
- Software Tools: SHELX suite for structure refinement. Key parameters include R-factor (<0.05) and electron density maps to validate thiophene ring orientations and urea planarity .
- Example: reports a related urea derivative where crystallography confirmed the thiophen-3-ylmethyl group’s axial orientation, critical for biological activity.
Basic: What in vitro assays evaluate biological activity of this compound?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC determination) against Mycobacterium tuberculosis .
- Enzyme Inhibition: Fluorescence polarization assays (e.g., ACSS2 inhibition in ) using ATP/CoA substrates .
- Cytotoxicity: MTT assay ( ) to assess IC₅₀ values in cancer cell lines .
Advanced: How to address contradictory bioactivity results across assays?
Methodological Answer:
- Control Experiments: Verify compound stability in assay buffers (e.g., pH 7.4 vs. acidic lysosomal conditions).
- Membrane Permeability: Use Caco-2 cell monolayers to assess transport efficiency.
- Target Specificity: Perform kinase profiling or proteome-wide binding studies to rule off-target effects. highlights how structural analogs showed varied ACSS2 inhibition due to substituent electronic effects .
Advanced: What DFT parameters model the electronic structure of this compound?
Methodological Answer:
- Functional Selection: B3LYP/6-311+G(d,p) for geometry optimization and electronic properties.
- Key Outputs: HOMO-LUMO gaps (correlate with UV-Vis data), electrostatic potential maps (predict nucleophilic/electrophilic sites). ’s correlation-energy formulas can validate computed vs. experimental NMR shifts .
- Case Study: Pyrene-thiophene analogs in used DFT to explain mechanofluorochromism, applicable to electronic behavior in thiophene-urea systems.
Basic: How is this compound’s solubility and stability characterized?
Methodological Answer:
- Solubility: Shake-flask method in PBS, DMSO, or ethanol.
- Stability: HPLC monitoring under accelerated conditions (40°C/75% RH for 4 weeks). notes adamantyl-urea derivatives with improved stability due to hydrophobic adamantane groups .
Advanced: What strategies enhance bioavailability of this urea derivative?
Methodological Answer:
- Prodrug Design: Esterification of urea NH groups to improve membrane permeability.
- Nanocarriers: Encapsulation in PLGA nanoparticles for sustained release.
- Metabolic Studies: Use liver microsomes to identify CYP450-mediated degradation pathways. ’s aryl-urea anticancer agents employed logP optimization (2.5–3.5) for blood-brain barrier penetration .
Advanced: How to validate interactions with biological targets computationally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
